molecular formula C7H3ClN4 B582399 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile CAS No. 1263286-52-7

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Cat. No.: B582399
CAS No.: 1263286-52-7
M. Wt: 178.579
InChI Key: ZCOFQVBGPXFRSE-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 . It is a solid substance with a molecular weight of 153.57 . This compound is an integral part of several kinase inhibitors and nucleoside drugs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 153.57 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

Studies have shown innovative methods for synthesizing derivatives of pyrrolo[2,1-f][1,2,4]triazine, emphasizing its versatility in chemical reactions and potential as a scaffold in drug development. For instance, Migawa and Townsend (2001) explored the synthesis and chemical reactivity of certain novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines, revealing the compound's reactivity under various conditions (Migawa & Townsend, 2001). Similarly, Quintela et al. (1996) provided a one-pot preparation method for pyrrolo[2,1-f][1,2,4]triazine derivatives, demonstrating its straightforward synthesis (Quintela, Moreira, & Peinador, 1996).

Pharmaceutical Applications

The compound has been explored for its potential in pharmacological applications, including as a precursor in the synthesis of drugs. For example, Saad et al. (2011) described the microwave-assisted synthesis of fused 1,2,4-triazines bearing thiophene moieties, suggesting its application in developing pharmacologically active compounds (Saad, Youssef, & Mosselhi, 2011).

Innovative Chemical Transformations

Innovative chemical transformations involving 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile highlight the compound's utility in creating complex molecular structures. For instance, the study by Abdel-Razik (2004) on the synthesis of various heterocyclic systems demonstrates the compound's role in enabling complex chemical transformations (Abdel-Razik, 2004).

Anticancer Properties

Research by Diana et al. (2002) into pyrrolo[2,1-c][1,2,4]triazines synthesized from 2-diazopyrroles and their antiproliferative activity against cancer cell lines underscores the compound's potential in cancer therapy (Diana et al., 2002).

Safety and Hazards

The safety information for 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOFQVBGPXFRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C#N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677503
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-52-7
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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